Regioisomeric Identity: 2-yl versus 3-yl Substitution Confirmed by IUPAC Name and InChIKey
The target compound is unambiguously the 2-acetic acid regioisomer, as confirmed by its IUPAC name and unique InChIKey VMZIBBSZULIYNA-UHFFFAOYSA-N [1]. Its closest analog, the 3-yl acetic acid isomer (CAS 1365959-01-8), has InChIKey QRBUSDQPONQHGV-UHFFFAOYSA-N , indicating a different atom connectivity. This structural difference defines entirely different hydrogen bond donor-acceptor vectors for enzyme binding. For PDE4B inhibitor design, the 2-carboxamide chemotype derived from the 2-acetic acid has been explicitly claimed in patent literature [2], whereas the 3-yl series has not been reported for this target.
| Evidence Dimension | Structural connectivity (Substitution position) |
|---|---|
| Target Compound Data | 2-acetic acid regioisomer (InChIKey: VMZIBBSZULIYNA-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3-acetic acid regioisomer (InChIKey: QRBUSDQPONQHGV-UHFFFAOYSA-N) |
| Quantified Difference | Positional connectivity; distinct atom branching (2-yl vs. 3-yl attachment point on pyrazole ring) |
| Conditions | Structural characterization by computational and database comparison |
Why This Matters
The substitution position directly dictates the geometry of the critical carboxylic acid group, which is the site of derivatization to form PDE4B-active carboxamides; the 3-yl isomer cannot yield the patented 2-carboxamide pharmacophore.
- [1] PubChem. (2025). 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid (Compound CID 82654760). National Center for Biotechnology Information. View Source
- [2] Pfizer Inc. (2017). 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds (Patent WO2017145013A1). View Source
